molecular formula C17H13ClN4 B571041 Alprazolam-d5 CAS No. 125229-61-0

Alprazolam-d5

Cat. No.: B571041
CAS No.: 125229-61-0
M. Wt: 313.8 g/mol
InChI Key: VREFGVBLTWBCJP-VIQYUKPQSA-N
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Description

Alprazolam-d5 (CRM) is a certified reference material used primarily for the quantification of alprazolam in various analytical applications. It is a deuterated form of alprazolam, where five hydrogen atoms are replaced with deuterium. This compound is categorized as a benzodiazepine and is regulated as a Schedule IV compound in the United States .

Mechanism of Action

Target of Action

Alprazolam-d5, like its parent compound Alprazolam, primarily targets the gamma-aminobutyric acid (GABA) type A receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

This compound acts as a positive allosteric modulator of the GABA type A receptors . This means it enhances the receptor’s response to GABA, the major inhibitory neurotransmitter in the brain . By increasing the inhibitory action of GABA, this compound helps to reduce neuronal excitability and induce a calming effect .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic system . By enhancing the action of GABA at the GABA type A receptors, this compound increases the influx of chloride ions into the neuron . This hyperpolarizes the neuron, making it less likely to fire and thereby reducing neuronal excitability .

Pharmacokinetics

This compound, like Alprazolam, is well absorbed following oral administration, with a bioavailability of approximately 80-90% . It is metabolized in the liver, primarily by the enzyme cytochrome P450 3A4 (CYP3A4) , to form α-hydroxyalprazolam and 4-hydroxyalprazolam . These metabolites are less active than this compound . The drug’s pharmacokinetics may be influenced by factors such as age, sex, body weight, and concurrent treatment with CYP3A inhibitors .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of neuronal excitability in the brain . This results in a range of physiological effects, including anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant effects . These effects make this compound useful in the treatment of conditions such as anxiety disorders and panic disorders .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of CYP3A inhibitors like ketoconazole and itraconazole can affect the metabolism of this compound, potentially leading to increased plasma concentrations of the drug . Additionally, factors such as the patient’s age, sex, and body weight can influence the drug’s pharmacokinetics .

Biochemical Analysis

Biochemical Properties

Alprazolam-d5, like its parent compound Alprazolam, is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, primarily the gamma-aminobutyric acid (GABA) receptors in the central nervous system . The nature of these interactions involves the enhancement of the inhibitory effect of GABA neurotransmission, leading to sedative, anxiolytic, and muscle relaxant effects .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating the activity of GABA receptors, impacting cell signaling pathways, gene expression, and cellular metabolism . The modulation of GABA receptor activity leads to hyperpolarization of the cell membrane and inhibition of certain neuronal activities .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with GABA receptors, specifically the benzodiazepine site on the GABA-A receptor . This binding enhances the effect of GABA, leading to increased chloride ion influx, hyperpolarization of the neuron, and decreased neuronal excitability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High dosages over prolonged periods can lead to tolerance, physical and psychological dependence, and severe withdrawal symptoms . More detailed studies are required to understand the threshold effects and any toxic or adverse effects at high doses.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its lipid solubility, which allows it to readily penetrate the blood-brain barrier and be stored in slow-releasing lipophilic tissues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alprazolam-d5 involves the incorporation of deuterium into the alprazolam molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated phenylhydrazine in the reaction with 2-amino-5-chlorobenzophenone to form the deuterated intermediate, which is then cyclized to produce this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the isotopic purity and consistency of the final product. The use of advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) is essential for monitoring the synthesis and ensuring the quality of the product .

Chemical Reactions Analysis

Types of Reactions

Alprazolam-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound. These derivatives are often used in further analytical and pharmacological studies .

Scientific Research Applications

Alprazolam-d5 is widely used in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alprazolam-d5 is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical applications. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and differentiation from non-deuterated alprazolam .

Properties

IUPAC Name

8-chloro-1-methyl-6-(2,3,4,5,6-pentadeuteriophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4/c1-11-20-21-16-10-19-17(12-5-3-2-4-6-12)14-9-13(18)7-8-15(14)22(11)16/h2-9H,10H2,1H3/i2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREFGVBLTWBCJP-VIQYUKPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC3=NN=C(N3C4=C2C=C(C=C4)Cl)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670071
Record name 8-Chloro-1-methyl-6-(~2~H_5_)phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125229-61-0
Record name 4H-[1,2,4]Triazolo[4,3-a][1,4]benzodiazepine, 8-chloro-1-methyl-6-(phenyl-d5)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125229-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-1-methyl-6-(~2~H_5_)phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 125229-61-0
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Synthesis routes and methods I

Procedure details

2-(2-acetyl hydrazino)-7-chloro-5-phenyl-2H-1,4 benzodiazepine (117.5 g; 0.36 mole) and toluene (11.75 mole.) were added to a RB flask. 0.94 mole of toluene was distilled out at 110-112° C. The reaction mixture was cooled to 90-95° C. and charged with p-toluene sulphonic acid (0.0012 mole). The reaction mixture was then refluxed at 105-110° C. for 10-12 hrs with a Dean-Stark apparatus for water removal. At the end of the reaction (as indicated by TLC), reaction mixture was cooled to 25-30° C. The reaction mass was then further cooled to 10-15° C. and stirred at same temperature for 4-5 hrs. The solids precipitated were filtered and washed with cold toluene to obtain crude 8-chloro-1-methyl-6-phenyl-4H-s-trizolo[4 3-I][1,4] benzodiazepine (alprazolam). The crude alprazolam was purified from isopropanol to obtain 80% yield of pure alprazolam.
Name
2-(2-acetyl hydrazino)-7-chloro-5-phenyl-2H-1,4 benzodiazepine
Quantity
117.5 g
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11.75 mol
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0.94 mol
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0.0012 mol
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0 (± 1) mol
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alprazolam
Yield
80%

Synthesis routes and methods II

Procedure details

Name
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Cc1nnc(CBr)n1-c1ccc(Cl)cc1C(=O)c1ccccc1
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Cc1nnc2n1-c1ccc(Cl)cc1C(c1ccccc1)=NC2

Synthesis routes and methods III

Procedure details

To a suspension of 2.84 parts of 7-chloro-2-hydrazino-5-phenyl-3H-1,4-benzodiazepine in a mixture of 100 parts by volume of ethanol and 5 parts by volume of ethyl orthoacetate is added 1 part of concentrated sulfuric acid with stirring. The mixture is further stirred for 30 minutes, and about 100 parts by volume of a saturated aqueous sodium bicarbonate solution is added. The mixture is concentrated under reduced pressure. The resulting crystals are collected by filtration, washed with water and dried to give 8-chloro-1-methyl-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine as colorless crystals. Recrystallization from acetone-n-hexane gives colorless needles melting at 226°-227° C.
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ethyl orthoacetate
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8-chloro-1-methyl-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine

Synthesis routes and methods IV

Procedure details

A suspension of 3.3 parts of 2-(2-acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine prepared in Example 25 in 20 parts by volume of pyridine is refluxed, whereby the crystals are gradually dissolved. After 2 hours the solvent is evaporated under reduced pressure. The residue is recrystallized from a mixture of acetone and n-hexane to yield 8-chloro-1-methyl-6-phenyl-4H-s-triazolo [4,3-a] [1,4] benzodiazepine as colorless needles melting at 224° C to 225° C.
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0 (± 1) mol
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reactant
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8-chloro-1-methyl-6-phenyl-4H-s-triazolo [4,3-a] [1,4] benzodiazepine

Synthesis routes and methods V

Procedure details

To a suspension of 1.35 parts of 2-amino-7-chloro-5-phenyl-3H-1,4-benzodiazepine in 25 parts by volume of methanol are added 0.6 part of 2-methylimidazole hydrochloride and 6 parts by volume of 1 mole methanol solution of hydrazine hydrate. The mixture is stirred at room temperature for 1.5 hours, followed by addition of 4.8 parts of ethyl orthoacetate and 10 parts by volume of ethanol containing 10% hydrogen chloride. The mixture is refluxed for 30 minutes, followed by evaporation of the solvent. The residue is neutralized with saturated aqueous sodium bicarbonate and extracted with methylene chloride. The methylene chloride extract is washed with water and dried over sodium sulfate, followed by evaporation of the solvent. The residue is purified by means of silica gel column-chromatography to give 8-chloro-1-methyl-6-phenyl-4H-s-triazolo [4,3-a][1,4] benzodiazepine. Recrystallization from a mixture of acetone and n-hexane affords colorless needles. Melting point: 225° C to 226° C.
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8-chloro-1-methyl-6-phenyl-4H-s-triazolo [4,3-a][1,4] benzodiazepine
Customer
Q & A

Q1: What is the role of Alprazolam-d5 in the analysis of 4'-chloro deschloroalprazolam?

A1: this compound serves as an internal standard in analytical methods used to identify and quantify benzodiazepines, including alprazolam and its isomers like 4'-chloro deschloroalprazolam []. Since 4'-chloro deschloroalprazolam and alprazolam are isomers with similar properties, they can be difficult to differentiate using standard chromatographic techniques. The research highlighted the use of this compound's retention time as a benchmark []. If a suspected alprazolam peak elutes before the this compound peak, it suggests the presence of 4'-chloro deschloroalprazolam, even if other identification criteria are met []. This is crucial for accurate analysis, especially in forensic toxicology and drug analysis.

Q2: Can you elaborate on the limitations of using this compound in differentiating alprazolam from 4'-chloro deschloroalprazolam?

A2: While this compound aids in differentiating the isomers, it's important to note that the study cited limitations. The researchers acknowledged that their current method could not fully chromatographically resolve the two isomers []. This emphasizes the need for more advanced analytical techniques capable of providing clear separation and identification, especially considering the serious implications of misidentification in forensic and clinical contexts.

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